molecular formula C11H8FNO2 B1335900 7-Fluoro-2-methylquinoline-3-carboxylic acid CAS No. 879361-44-1

7-Fluoro-2-methylquinoline-3-carboxylic acid

Cat. No. B1335900
M. Wt: 205.18 g/mol
InChI Key: XJFNVJWLKGVKGN-UHFFFAOYSA-N
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Description

The compound of interest, 7-Fluoro-2-methylquinoline-3-carboxylic acid, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives, particularly those with halogen substitutions, have been extensively studied due to their significant antibacterial properties. These compounds are often used as intermediates in the synthesis of various quinolone antibacterial agents .

Synthesis Analysis

The synthesis of quinoline derivatives typically involves the construction of the quinoline ring, which can be achieved through intramolecular cyclization processes. For instance, the synthesis of 7-chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids involves the elimination of a nitro group and the introduction of a fluorine atom by replacement of a nitro group with potassium fluoride . Another example includes the synthesis of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids from 1,2,3,4-tetrafluoro benzene .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline ring, which is a fused structure of benzene and pyridine. The introduction of fluorine atoms and other substituents, such as methyl groups, can significantly affect the electronic distribution and, consequently, the biological activity of these compounds. The exact position of these substituents on the quinoline ring is crucial for the antibacterial efficacy of the resulting compound .

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions that are essential for their antibacterial activity. For example, the reaction of N-aminoquinolones with ketones can lead to the synthesis of tricyclic quinoline derivatives, which have shown promising antibacterial properties . Additionally, the supercoiling activity of DNA gyrase, an enzyme crucial for bacterial DNA replication, can be inhibited by certain quinoline derivatives, which is a key mechanism of their antibacterial action .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the quinoline ring. These properties are important for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion in the body. For instance, the compound 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid has been reported to have a favorable toxicological and pharmacokinetic profile, suggesting its potential use in systemic infections .

Scientific Research Applications

Antimycobacterial Properties

One notable application of derivatives of 7-Fluoro-2-methylquinoline-3-carboxylic acid is their antimycobacterial activity. A study found that certain synthesized compounds, specifically 7-(3-(diethylcarbamoyl)piperidin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, showed significant in vitro and in vivo activity against Mycobacterium tuberculosis and multi-drug resistant Mycobacterium tuberculosis. This compound also inhibited the supercoiling activity of DNA gyrase from Mycobacterium smegmatis, indicating a potential mechanism of action against bacterial infections (Senthilkumar et al., 2009).

Anticancer Activity

Ruthenium(II)–arene complexes with fluoro, chloro, bromo, or methyl derivatives of picolinic acid or isoquinoline-3-carboxylic acid were synthesized and exhibited significant cytotoxicity in vitro against a variety of human tumor cell lines, including cervix carcinoma, melanoma, and lung adenocarcinoma. These complexes, including those with isoquinoline-3-carboxylic acid ligands, demonstrated selective toxicity towards tumor cells, highlighting the potential application of these compounds in cancer therapy (Ivanović et al., 2014).

Antibacterial and Antiproliferative Properties

Derivatives of 7-Fluoro-2-methylquinoline-3-carboxylic acid also exhibit antibacterial and antiproliferative properties. A study detailed the synthesis and biological evaluation of tetracyclic fluoroquinolones as antibacterial and anticancer agents. These compounds, specifically 6-fluoro-4-oxopyrido[2,3-a]carbazole-3-carboxylic acids and a structurally related 6-fluoro-4-oxothieno[2',3':4,5]pyrrolo[3,2-h]quinoline, were tested for their in vitro antimicrobial and antiproliferative activity. The study revealed promising dual-action as anticancer and antibacterial chemotherapeutics (Al-Trawneh et al., 2010).

properties

IUPAC Name

7-fluoro-2-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-6-9(11(14)15)4-7-2-3-8(12)5-10(7)13-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFNVJWLKGVKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC(=CC2=N1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392407
Record name 7-fluoro-2-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-2-methylquinoline-3-carboxylic acid

CAS RN

879361-44-1
Record name 7-fluoro-2-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-2-methylquinoline-3-carboxylic acid
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